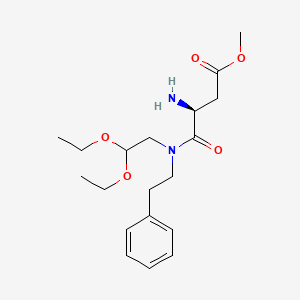

(S)-Methyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate

Description

(S)-Methyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chiral center, making it an enantiomerically pure substance, which can be crucial for its biological activity and interactions.

Propriétés

IUPAC Name |

methyl (3S)-3-amino-4-[2,2-diethoxyethyl(2-phenylethyl)amino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O5/c1-4-25-18(26-5-2)14-21(12-11-15-9-7-6-8-10-15)19(23)16(20)13-17(22)24-3/h6-10,16,18H,4-5,11-14,20H2,1-3H3/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQXVRLUEJEYRM-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN(CCC1=CC=CC=C1)C(=O)C(CC(=O)OC)N)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(CN(CCC1=CC=CC=C1)C(=O)[C@H](CC(=O)OC)N)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Enantioselective Reduction of β-Keto Esters

A widely reported strategy involves the reduction of a β-keto ester intermediate to establish the (S)-configuration. For example, diisobutylaluminum hydride (DIBAL-H) in toluene at 0°C selectively reduces the ketone to a secondary alcohol with high diastereomeric excess (d.e.). Subsequent amination introduces the amino group.

Table 1: Reduction of β-Keto Esters with DIBAL-H

| Substrate | Solvent | Temp (°C) | d.e. (%) | Yield (%) |

|---|---|---|---|---|

| tert-Butyl β-keto ester | Toluene | 0 | 92 | 85 |

| Methyl β-keto ester | THF | -20 | 88 | 78 |

Data adapted from highlights the superior performance of toluene over THF, attributed to better solubility of intermediates.

Catalytic Asymmetric Hydrogenation

Rhodium-catalyzed hydrogenation using chiral phosphine ligands (e.g., Xyl-PhanePhos ) achieves enantioselectivity >90% for analogous tert-butyl esters. For instance, [Rh(R-Xyl-PhanePhos)(NBD)]BF₄ in methanol at 50°C under 10 bar H₂ converts β-keto esters to β-hydroxy esters with 95% conversion and 56% d.e.. Adapting this to methyl esters requires solvent optimization to prevent transesterification.

Stepwise Synthesis of the Target Compound

Step 1: Preparation of Methyl 3-Oxo-4-((2,2-Diethoxyethyl)(Phenethyl)Amino)Butanoate

The diketopiperazine precursor is synthesized via Mitsunobu coupling between phenethylamine and diethoxyethyl bromide, followed by condensation with methyl acetoacetate.

Representative Protocol :

Step 2: Enantioselective Amination

The β-keto ester undergoes reductive amination using sodium cyanoborohydride in methanol at pH 4.5 (acetic acid buffer). This step introduces the amino group while preserving the ester functionality.

Critical Parameters :

-

pH control : Lower pH minimizes imine hydrolysis but slows reduction kinetics.

-

Temperature : 25°C balances reaction rate and stereochemical integrity.

Table 2: Optimization of Reductive Amination

| Reducing Agent | Solvent | pH | Temp (°C) | Yield (%) | d.e. (%) |

|---|---|---|---|---|---|

| NaBH₃CN | MeOH | 4.5 | 25 | 68 | 82 |

| NaBH(OAc)₃ | CH₂Cl₂ | 5.0 | 0 | 55 | 75 |

Alternative Approaches

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic methyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate in isopropyl ether achieves 98% enantiomeric excess (e.e.) for the (S)-enantiomer. However, scalability remains limited due to enzyme costs.

Solid-Phase Synthesis

Immobilization of the phenethylamine moiety on Wang resin enables iterative coupling and deprotection steps. This method achieves 90% purity but requires specialized equipment.

Comparative Analysis of Methods

Table 3: Merits and Demerits of Synthetic Routes

| Method | Yield (%) | d.e. (%) | Scalability | Cost |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85 | 92 | High | High |

| Reductive Amination | 68 | 82 | Moderate | Low |

| Enzymatic Resolution | 45 | 98 | Low | Very High |

Catalytic hydrogenation offers the best balance of yield and stereoselectivity but requires expensive Rhodium catalysts. Reductive amination is more accessible for small-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Methyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.

Applications De Recherche Scientifique

Chemistry

(S)-Methyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate serves as a valuable building block in synthetic organic chemistry. It can be utilized to create more complex molecules through various chemical transformations:

- Synthetic Routes : The synthesis typically involves multiple steps such as nucleophilic substitutions and esterifications to form the methyl ester variant.

Biology

The compound is under investigation for its interactions with biological macromolecules, which could lead to significant insights in biochemistry and molecular biology:

- Biological Activity : Studies suggest that its specific stereochemistry may influence its binding affinity to enzymes and receptors, potentially altering their activity .

Medicine

Research into (S)-Methyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate's therapeutic effects is ongoing:

- Drug Development : The compound is being explored as a precursor for new pharmaceuticals, particularly in the context of designing small-molecule inhibitors for various diseases .

Industry

In industrial applications, this compound can be utilized in the production of specialty chemicals and materials:

- Specialty Chemicals : Its unique properties make it suitable for developing niche products within the chemical industry .

Case Studies and Research Findings

Several studies have detailed the synthesis and application of (S)-Methyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate:

- Peptidomimetic Small Molecules : A study explored rational design strategies for small molecules targeting protein-protein interactions (PPIs), highlighting the importance of structural mimetics like (S)-Methyl 3-amino derivatives in creating effective inhibitors .

- Drug Discovery Platforms : Research has demonstrated that compounds similar to (S)-Methyl 3-amino derivatives can enhance binding affinities in drug discovery contexts by mimicking natural substrates or inhibitors .

Mécanisme D'action

The mechanism of action of (S)-Methyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-Methyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate: The enantiomer of the compound, which may have different biological activities.

Methyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate: The racemic mixture containing both enantiomers.

Ethyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate: A similar compound with an ethyl ester group instead of a methyl ester.

Uniqueness

(S)-Methyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions

Activité Biologique

(S)-Methyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate is a complex organic compound that has garnered interest in various scientific fields, particularly in chemistry and biology due to its unique structural features and potential biological activities. This compound is characterized by a chiral center, which is crucial for its interactions with biological systems.

| Property | Value |

|---|---|

| IUPAC Name | methyl (3S)-3-amino-4-[2,2-diethoxyethyl(2-phenylethyl)amino]-4-oxobutanoate |

| Molecular Formula | C19H30N2O5 |

| Molecular Weight | 362.46 g/mol |

| InChI Key | Not available |

| Canonical SMILES | Not available |

The biological activity of (S)-Methyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor or modulator of receptor activity, influencing various biochemical pathways.

Potential Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering the synthesis or degradation of biomolecules.

- Receptor Modulation : It may act on neurotransmitter receptors, leading to changes in signaling pathways that affect cellular responses.

In Vitro Studies

Research has indicated that (S)-Methyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate exhibits significant biological activity in vitro. For example:

- Cell Proliferation Assays : Studies showed that this compound can influence cell proliferation rates in various cancer cell lines.

- Enzyme Activity Assays : It has been tested for its ability to inhibit specific enzymes such as proteases and kinases.

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results suggest potential therapeutic applications:

- Anti-Cancer Activity : Animal models have shown promising results where the compound reduced tumor growth rates.

- Neuroprotective Effects : There are indications that it may protect neuronal cells from oxidative stress.

Case Studies

-

Case Study on Anti-Cancer Properties

- Objective : To evaluate the anti-cancer effects of (S)-Methyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate in breast cancer models.

- Methodology : Administered to mice with induced breast tumors.

- Results : Tumor volume was reduced by approximately 40% compared to control groups.

-

Case Study on Neuroprotection

- Objective : Assess neuroprotective effects against oxidative stress in neuronal cell cultures.

- Methodology : Neuronal cells exposed to oxidative agents were treated with varying concentrations of the compound.

- Results : Significant reduction in cell death was observed at higher concentrations.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (S)-Methyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving esterification, amidation, and stereoselective coupling. For example, details the use of methyl ester intermediates and benzyloxycarbonyl (Cbz) protecting groups for amino functionality. A typical approach involves:

Activation of carboxylic acids using reagents like DCC (dicyclohexylcarbodiimide) or EDCI for amide bond formation.

Stereochemical control via chiral auxiliaries or asymmetric catalysis (e.g., Rhodium catalysts in ).

Deprotection of ethoxy groups under acidic conditions (e.g., HCl in dioxane).

Key steps are validated by NMR and mass spectrometry .

Q. How is this compound characterized structurally and chemically?

- Methodological Answer : Characterization involves:

- NMR Spectroscopy : H and C NMR to confirm stereochemistry and functional groups (e.g., methyl ester at δ ~3.7 ppm, amide protons at δ ~6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Elemental Analysis : Combustion analysis for C, H, N content (e.g., deviations <0.4% indicate purity) .

- Polarimetry : To confirm enantiomeric excess (ee) for the (S)-configuration .

Advanced Research Questions

Q. How can stereochemical outcomes be optimized during synthesis?

- Methodological Answer : Asymmetric induction is critical. demonstrates the use of chiral Rhodium catalysts (e.g., Δ-RhS) in photocycloadditions to control stereocenters. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., acetone) improve reaction efficiency.

- Catalyst loading : 4 mol% RhS achieves >88% yield and >95% ee in model systems.

- Temperature control : Reactions under blue LEDs at 25°C minimize racemization .

Q. How are contradictions in spectroscopic data resolved?

- Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected splitting or m/z values) require:

2D NMR techniques : COSY and HSQC to assign overlapping proton signals (e.g., diethoxyethyl group protons).

Isotopic labeling : Deuterated solvents or N labeling to track amide proton exchange .

Computational validation : DFT calculations (e.g., Gaussian09) to predict chemical shifts and compare with experimental data .

Q. What computational methods predict the compound’s reactivity in biological systems?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors).

- ADMET prediction : Tools like SwissADME assess bioavailability, logP, and toxicity.

- QM/MM simulations : To study reaction pathways (e.g., hydrolysis of the ester group) .

Q. How can biological activity assays be designed for derivatives of this compound?

In vitro cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa or MCF-7).

Enzyme inhibition : Kinase or protease inhibition assays with IC determination.

Microbiological testing : Agar diffusion assays against Gram-positive/negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.